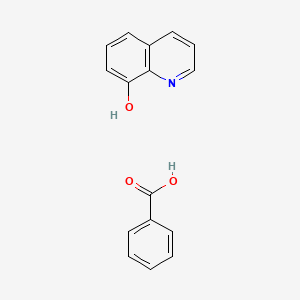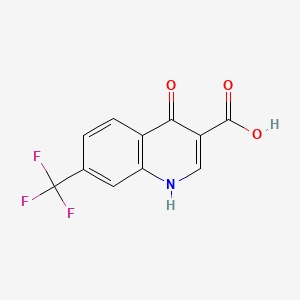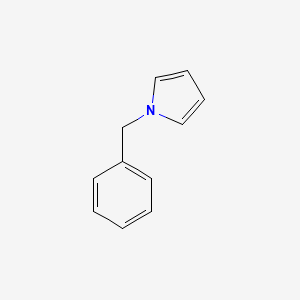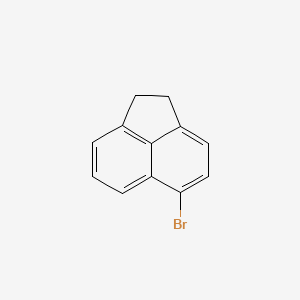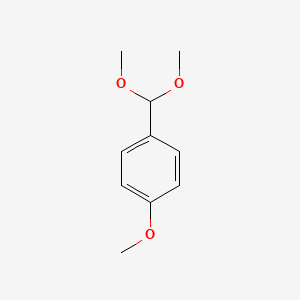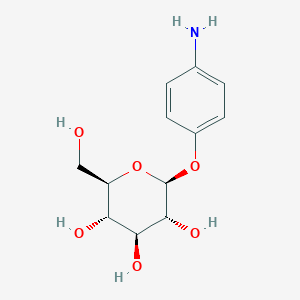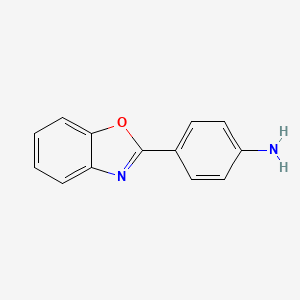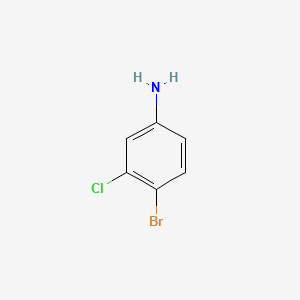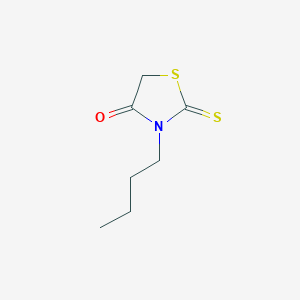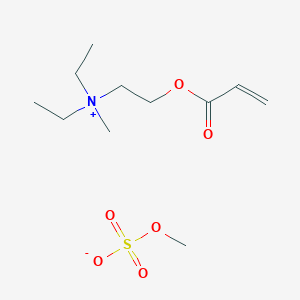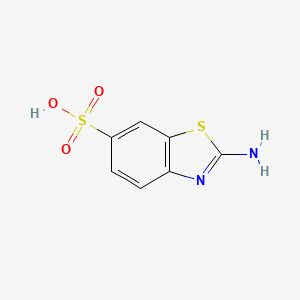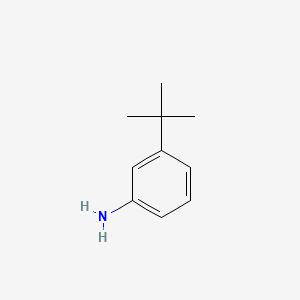
3-tert-Butylaniline
概述
描述
3-tert-Butylaniline, also known as 3-(1,1-dimethylethyl)aniline, is an organic compound with the chemical formula C10H15N. It is a derivative of aniline where a tert-butyl group is substituted at the meta position of the benzene ring. This compound is typically a white to pale yellow crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide, ethers, and alcohols .
生化分析
Biochemical Properties
3-tert-Butylaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often involves the oxidation of the tert-butyl group, leading to the formation of hydroxylated metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various by-products. These by-products can have different biological activities, potentially affecting cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including liver and kidney damage in animal models. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 3-tert-Butylaniline can be synthesized through several methods. One common method involves the reaction of aniline with tert-butyl chloride under basic conditions, typically using an alkali hydroxide as the catalyst . Another method involves the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene using Raney nickel as a catalyst, methanol and water as the reaction solution, and ammonium acetate as an additive. The reaction is carried out at 140°C and 3.0 MPa pressure .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
化学反应分析
Types of Reactions: 3-tert-Butylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The tert-butyl group activates the benzene ring towards electrophilic substitution reactions.
Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Major Products:
Substitution Reactions: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation Products: Nitro or nitroso compounds.
Reduction Products: Amines.
科学研究应用
3-tert-Butylaniline is used in various scientific research applications:
作用机制
The mechanism of action of 3-tert-butylaniline and its derivatives often involves interaction with specific molecular targets. . The exact pathways and molecular targets depend on the specific derivative and its intended application.
相似化合物的比较
2-tert-Butylaniline: Similar structure but with the tert-butyl group at the ortho position.
4-tert-Butylaniline: The tert-butyl group is at the para position.
3-Isopropylaniline: Similar structure with an isopropyl group instead of tert-butyl.
Uniqueness: 3-tert-Butylaniline is unique due to the position of the tert-butyl group, which influences its reactivity and the types of reactions it undergoes. The meta position provides distinct steric and electronic effects compared to ortho and para isomers, making it valuable in specific synthetic applications .
属性
IUPAC Name |
3-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKTVUKEPNBABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201942 | |
| Record name | 3-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-19-7 | |
| Record name | 3-(1,1-Dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-tert-butylaniline in the synthesis of the fluorescent sensor described in the first research article?
A1: In the research article "Enantioselective fluorescence sensing of chiral alpha-amino alcohols," [] this compound serves as a starting material for synthesizing a complex fluorescent ligand, 1,8-bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide. This ligand, when complexed with scandium, demonstrates the ability to enantioselectively sense chiral amino alcohols through fluorescence displacement assays. This highlights the utility of this compound in constructing sophisticated molecular architectures for specific chemical sensing applications.
Q2: The second research article mentions a "hydrodechlorination technology" involving this compound. Can you elaborate on this and its significance?
A2: The study "Synthesis of this compound by Using Hydrodechlorination Technology" [] explores a greener approach to synthesizing this compound. The researchers investigated the catalytic hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene using Raney nickel as a catalyst. This method offers a more sustainable route to producing this compound compared to traditional methods, minimizing the use of hazardous reagents and reducing environmental impact. This is particularly relevant given the increasing demand for environmentally friendly chemical processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

